2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and the use of large-scale reactors and purification systems would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols .
Scientific Research Applications
2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to affect various biochemical pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(ethylsulfonimidoyl)benzoic acid |
InChI |
InChI=1S/C9H11NO3S/c1-2-14(10,13)8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) |
InChI Key |
ORAQBCFRHRNTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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